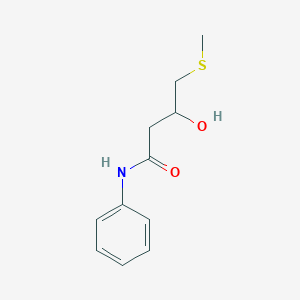
3-Hydroxy-4-(methylsulfanyl)-N-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-(methylsulfanyl)-N-phenylbutanamide is an organic compound with a complex structure that includes a hydroxyl group, a methylsulfanyl group, and a phenyl group attached to a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(methylsulfanyl)-N-phenylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable butanamide derivative with a methylsulfanyl reagent under controlled conditions to introduce the methylsulfanyl group. The hydroxyl group can be introduced through a subsequent oxidation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-(methylsulfanyl)-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the methylsulfanyl group to a different functional group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a deoxygenated product.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-(methylsulfanyl)-N-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-(methylsulfanyl)-N-phenylbutanamide involves its interaction with specific molecular targets. The hydroxyl and methylsulfanyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The phenyl group can also participate in π-π interactions with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-4-(methylsulfanyl)butanenitrile: Similar structure but with a nitrile group instead of the phenyl group.
3-Hydroxy-4-methyl-N-[4-(methylsulfanyl)phenyl]benzamide: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
3-Hydroxy-4-(methylsulfanyl)-N-phenylbutanamide is unique due to the specific combination of functional groups and their arrangement, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
64005-76-1 |
|---|---|
Molekularformel |
C11H15NO2S |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
3-hydroxy-4-methylsulfanyl-N-phenylbutanamide |
InChI |
InChI=1S/C11H15NO2S/c1-15-8-10(13)7-11(14)12-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,12,14) |
InChI-Schlüssel |
MPHFZEJKWKBCHA-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC(CC(=O)NC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)

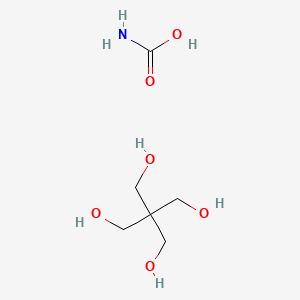
![1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14490134.png)
![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)
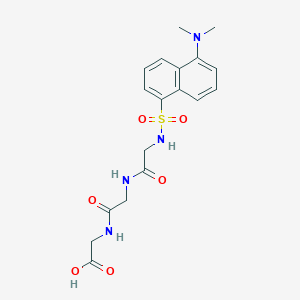
![2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14490158.png)
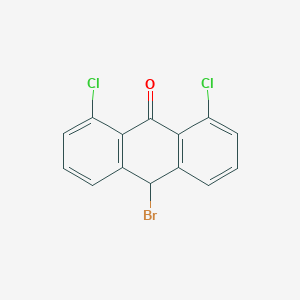


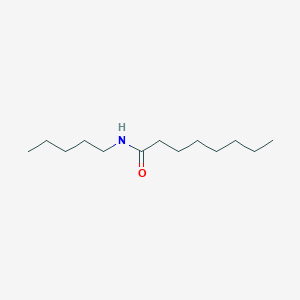
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)

